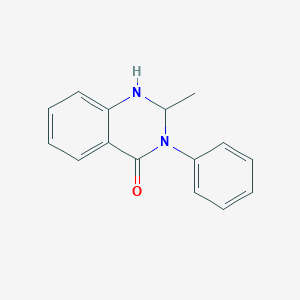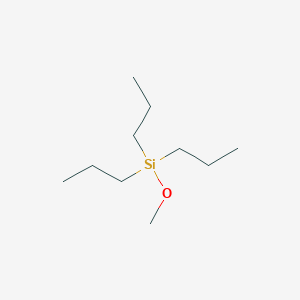
Silane, methoxytripropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanes are a group of organic compounds that contain silicon atoms attached to organic groups. They are widely used in various fields, such as adhesives, coatings, and sealants, due to their unique properties, such as adhesion, hydrophobicity, and chemical resistance. Among the various types of silanes, methoxytripropyl silane (MPTS) is one of the most important and widely studied silanes.
Mécanisme D'action
The mechanism of action of Silane, methoxytripropyl- is based on its ability to form covalent bonds with both inorganic and organic materials. In the case of inorganic materials, Silane, methoxytripropyl- reacts with the surface hydroxyl groups to form Si-O-Si bonds, which improve the adhesion between the inorganic material and the organic material. In the case of organic materials, Silane, methoxytripropyl- reacts with the functional groups, such as carboxylic acids and amines, to form Si-C bonds, which can be used for further functionalization.
Effets Biochimiques Et Physiologiques
Silane, methoxytripropyl- has been shown to have low toxicity and biocompatibility, which makes it suitable for biomedical applications. In vitro studies have shown that Silane, methoxytripropyl--modified surfaces can promote cell adhesion and proliferation, and reduce the inflammatory response. In vivo studies have shown that Silane, methoxytripropyl--coated implants can improve the osseointegration and reduce the risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Silane, methoxytripropyl- in lab experiments is its versatility and ease of use. Silane, methoxytripropyl- can be easily synthesized and purified, and can be used in various applications, such as surface modification, functionalization, and crosslinking. The main limitation of using Silane, methoxytripropyl- is its reactivity and sensitivity to moisture and air. Silane, methoxytripropyl- should be stored in a dry and inert atmosphere to prevent hydrolysis and degradation.
Orientations Futures
There are several future directions for the research on Silane, methoxytripropyl-. First, the development of new synthesis methods and functionalized Silane, methoxytripropyl- derivatives can expand the applications of Silane, methoxytripropyl- in various fields. Second, the investigation of the mechanism of action of Silane, methoxytripropyl- at the molecular level can provide insights into the design of new materials and devices. Third, the evaluation of the long-term biocompatibility and safety of Silane, methoxytripropyl--modified surfaces can facilitate the clinical translation of Silane, methoxytripropyl--based technologies. Fourth, the exploration of the potential of Silane, methoxytripropyl- as a drug delivery system can open up new opportunities in the field of nanomedicine.
Conclusion:
In conclusion, Silane, methoxytripropyl- is a versatile and widely studied silane that has numerous applications in various fields, such as materials science, chemistry, and biology. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Silane, methoxytripropyl- have been discussed in this paper. Further research on Silane, methoxytripropyl- can lead to the development of new materials and technologies that can improve the quality of life and health of people.
Méthodes De Synthèse
Silane, methoxytripropyl- can be synthesized by the reaction of 3-chloropropyltrimethoxysilane with methanol in the presence of a base catalyst. The reaction proceeds via a substitution reaction, and the final product is obtained by distillation and purification.
Applications De Recherche Scientifique
Silane, methoxytripropyl- has been extensively used in scientific research, especially in the fields of materials science, chemistry, and biology. In materials science, Silane, methoxytripropyl- is used as a coupling agent to improve the adhesion between inorganic materials, such as glass, ceramics, and metals, and organic materials, such as polymers. In chemistry, Silane, methoxytripropyl- is used as a precursor for the synthesis of various functionalized silanes, which have applications in catalysis, sensing, and drug delivery. In biology, Silane, methoxytripropyl- is used as a surface modifier to improve the biocompatibility of medical devices, such as implants and sensors.
Propriétés
Numéro CAS |
17841-46-2 |
|---|---|
Nom du produit |
Silane, methoxytripropyl- |
Formule moléculaire |
C10H24OSi |
Poids moléculaire |
188.38 g/mol |
Nom IUPAC |
methoxy(tripropyl)silane |
InChI |
InChI=1S/C10H24OSi/c1-5-8-12(11-4,9-6-2)10-7-3/h5-10H2,1-4H3 |
Clé InChI |
FUMSHFZKHQOOIX-UHFFFAOYSA-N |
SMILES |
CCC[Si](CCC)(CCC)OC |
SMILES canonique |
CCC[Si](CCC)(CCC)OC |
Autres numéros CAS |
17841-46-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



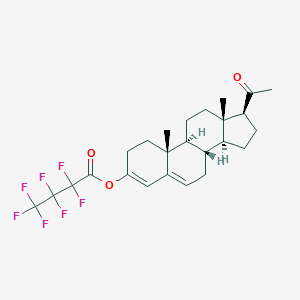
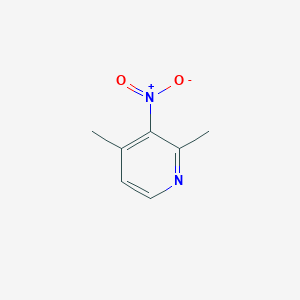
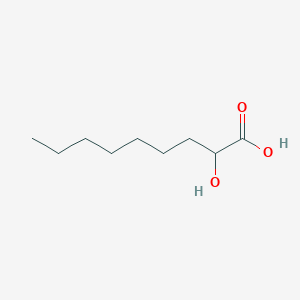
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
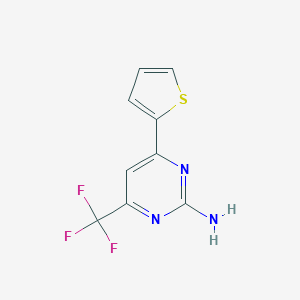
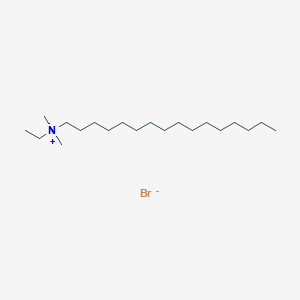
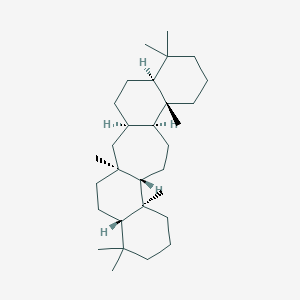
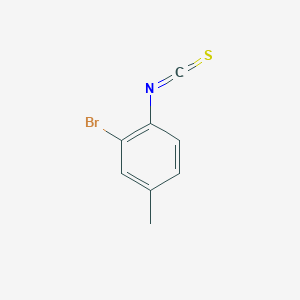
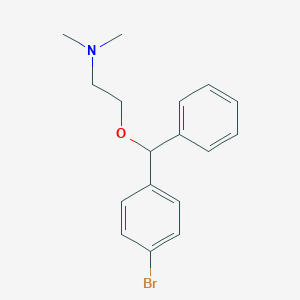
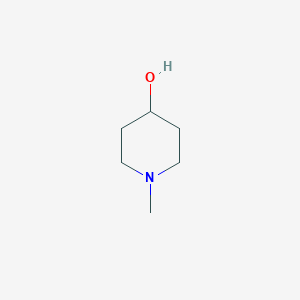
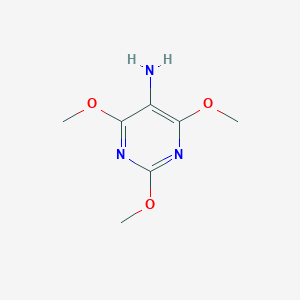
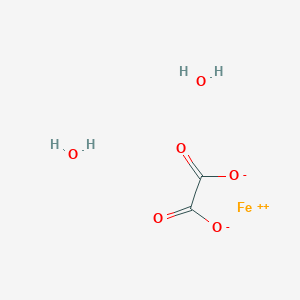
![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)
